Product packaging for Centbucridine hydrochloride(Cat. No.:CAS No. 76958-83-3)

Centbucridine hydrochloride

Cat. No.: B14433601
CAS No.: 76958-83-3
M. Wt: 290.8 g/mol
InChI Key: RPMJPANFKPDXFA-UHFFFAOYSA-N
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Description

Historical Context and Development of Centbucridine (B1668378) Hydrochloride

The journey of Centbucridine hydrochloride from a novel chemical entity to a clinically studied local anesthetic is a significant chapter in pharmaceutical research.

This compound, chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, was first synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India. babymhospital.orgweebly.comresearchgate.net The development of this compound, also referred to as compound 64-124, was part of CDRI's broader initiative to discover and develop new drugs. ijpp.comijpp.com The institute formulated this new drug in 1983 in response to the need for a local anesthetic with a better safety profile and fewer side effects. babymhospital.org In 1987, the technology for Centbucridine was licensed to Themis Chemical Ltd., Mumbai. cdri.res.in

A defining characteristic of this compound is its chemical structure, which sets it apart from conventional local anesthetics. Unlike widely used agents that typically belong to the ester or amide groups, Centbucridine is a quinolone derivative. babymhospital.orgiscientific.org This non-ester, non-amide classification is significant as it suggests a reduced likelihood of cross-sensitivity with other local anesthetics. iscientific.org

Significance of this compound in Anesthetic Research

The development of this compound has been a subject of considerable interest within the anesthetic research community, primarily due to its distinct properties and potential advantages over existing agents.

Research has consistently shown Centbucridine to be a potent local anesthetic, with studies indicating it is four to eight times more potent than lignocaine. babymhospital.orgweebly.comcdri.res.in This higher potency is a key area of its significance in the search for more efficient anesthetic agents.

One of the most researched aspects of Centbucridine is its cardiovascular profile. Unlike many local anesthetics that have vasodilating properties and necessitate the use of a vasoconstrictor like adrenaline, Centbucridine possesses an inherent vasoconstrictor property. iscientific.orgnih.govresearchgate.net This attribute is considered advantageous in patients where adrenaline is contraindicated. nih.govresearchgate.net Studies have shown that Centbucridine generally does not adversely affect cardiovascular parameters except at very high doses. babymhospital.orgweebly.com

Clinical and preclinical research has explored the efficacy and safety of Centbucridine across various applications. Preliminary studies in human volunteers confirmed its safety and effectiveness. weebly.com Further investigations have been conducted in dental procedures, ophthalmic surgery, and for subarachnoid and extradural anesthesia. weebly.comresearchgate.netnih.gov These studies often compare its performance with lignocaine, the "gold standard" in local anesthesia. weebly.comresearchgate.net

The research findings highlight that Centbucridine has a rapid onset of action and a duration of anesthesia that is often comparable to or longer than that of lignocaine. weebly.comnih.gov For instance, in dental extractions, the duration of anesthesia with Centbucridine has been reported to be significantly longer in some studies. researchgate.net

The table below summarizes comparative data from various research studies on this compound and Lignocaine.

FeatureThis compoundLignocaine HydrochlorideReference
Potency 4 to 8 times more potentStandard benchmark babymhospital.orgweebly.comcdri.res.in
Chemical Class Quinolone derivative (Non-ester, Non-amide)Amide babymhospital.orgiscientific.org
Vasoconstrictor Inherent vasoconstrictor propertyRequires addition of a vasoconstrictor (e.g., adrenaline) iscientific.orgnih.govresearchgate.net
Onset of Action Rapid, sometimes quicker than lignocaineRapid weebly.comnih.gov
Duration of Action Comparable or longer than lignocaineStandard duration weebly.comresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23ClN2 B14433601 Centbucridine hydrochloride CAS No. 76958-83-3

Properties

CAS No.

76958-83-3

Molecular Formula

C17H23ClN2

Molecular Weight

290.8 g/mol

IUPAC Name

N-butyl-1,2,3,4-tetrahydroacridin-1-amine;hydrochloride

InChI

InChI=1S/C17H22N2.ClH/c1-2-3-11-18-16-9-6-10-17-14(16)12-13-7-4-5-8-15(13)19-17;/h4-5,7-8,12,16,18H,2-3,6,9-11H2,1H3;1H

InChI Key

RPMJPANFKPDXFA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCCC2=NC3=CC=CC=C3C=C12.Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Fundamental Synthetic Pathways of Centbucridine (B1668378) Hydrochloride

The foundational synthesis of Centbucridine hydrochloride can be systematically broken down into three principal stages: the construction of the heterocyclic core, the addition of the key side chain, and the final salt formation. smolecule.com

Formation of the Tetrahydroacridine Core

The initial and most crucial phase in the synthesis is the formation of the tetrahydroacridine scaffold. smolecule.com This step typically involves the cyclization of appropriate chemical precursors to create the tricyclic ring system that forms the backbone of the molecule. smolecule.com This foundational structure is a derivative of acridine (B1665455), with one of the aromatic rings being hydrogenated.

Introduction of the Butylamino Side Chain

Following the creation of the tetrahydroacridine core, the next step is the introduction of the butylamino group. smolecule.com This is generally achieved through a nucleophilic substitution reaction. smolecule.com The primary synthetic pathway involves the reaction of a 4-chloro-1,2,3,4-tetrahydroacridine intermediate with butylamine. smolecule.com In this reaction, the chlorine atom acts as a leaving group, facilitating the attachment of the butylamino functional group to the fourth position of the tetrahydroacridine structure. smolecule.com This alkylation reaction is a critical step that imparts the specific chemical properties to the final molecule. smolecule.com

Hydrochloride Salt Formation

The final stage of the synthesis involves converting the Centbucridine free base into its hydrochloride salt. smolecule.com The molecule is treated with hydrochloric acid to yield this compound. smolecule.com This process is essential as the hydrochloride salt form significantly enhances the compound's stability and solubility in aqueous solutions, making it suitable for pharmaceutical formulations. smolecule.com

Table 1: Fundamental Synthetic Pathway of this compound

Step Description Key Reactants/Intermediates
1 Formation of the Tetrahydroacridine Core Specific chemical precursors undergo cyclization.
2 Introduction of the Butylamino Side Chain 4-chloro-1,2,3,4-tetrahydroacridine, Butylamine. smolecule.com
3 Hydrochloride Salt Formation Centbucridine (free base), Hydrochloric Acid. smolecule.com

Advanced Synthetic Methodologies

For both laboratory-scale synthesis and large-scale industrial production, the fundamental pathway is subject to optimization and specific considerations to ensure efficiency, purity, and cost-effectiveness.

Optimization Parameters in Laboratory Synthesis

The systematic optimization of reaction conditions is critical to maximize yield and ensure consistent product quality. smolecule.com Several key factors influence the synthetic process and must be carefully controlled. smolecule.com These parameters are fine-tuned to achieve the desired outcome with high reproducibility. smolecule.com

Table 2: Key Optimization Parameters in Centbucridine Synthesis

Parameter Importance and Considerations in Synthesis
Reaction Temperature Temperature is a critical factor, particularly for the nucleophilic substitution step. smolecule.com It must be carefully controlled to ensure the reaction proceeds at an optimal rate without promoting side reactions or degradation of the product. smolecule.com
Solvent Selection The choice of solvent is crucial for dissolving reactants and facilitating the reaction. smolecule.com The polarity and boiling point of the solvent can significantly influence reaction kinetics and yield.
Reagent Concentrations The molar ratios of reactants, such as 4-chloro-1,2,3,4-tetrahydroacridine and butylamine, must be optimized to drive the reaction to completion and minimize unreacted starting materials. smolecule.com
Reaction Time Monitoring the reaction over time is necessary to determine the point of maximum product formation and to avoid potential degradation from prolonged reaction times. smolecule.com
Purification Procedures Post-synthesis purification is essential to remove impurities, unreacted starting materials, and by-products. smolecule.com Techniques such as crystallization or chromatography are employed to isolate this compound of high purity.

Green Chemistry Innovations in Synthesis

While specific research applying green chemistry principles directly to the synthesis of this compound is not extensively documented in publicly available literature, the broader field of pharmaceutical synthesis offers a framework for potential innovations. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of centbucridine, involving classical organic reactions, can be assessed for potential "green" improvements by drawing parallels with advancements in the synthesis of other pharmaceuticals.

Key areas for green innovation in the synthesis of this compound could include:

Solvent Replacement: Traditional organic syntheses often employ volatile and potentially toxic organic solvents. A primary goal of green chemistry is to replace these with safer alternatives such as water, supercritical fluids, or ionic liquids. For instance, in related syntheses, environmentally questionable solvents have been successfully substituted with greener co-solvent systems.

Catalysis: The use of catalytic amounts of a substance is preferable to stoichiometric amounts. Research could explore novel catalysts to improve reaction efficiency and reduce waste in the cyclization and alkylation steps of centbucridine synthesis. This minimizes waste as the catalyst is not consumed in the reaction.

Atom Economy: Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product. Re-evaluating the synthetic route to centbucridine could identify alternative reactions with higher atom economy, thereby reducing the formation of byproducts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The development of new catalysts or reaction pathways that proceed under milder conditions would be a significant green advancement.

Process Intensification: The use of technologies like flow chemistry can offer safer, more efficient, and scalable processes. Flow reactors can improve heat and mass transfer, allow for better control over reaction parameters, and minimize the volume of hazardous materials at any given time.

These principles, while general, provide a roadmap for the future development of a more sustainable and environmentally friendly synthesis of this compound.

Table 1: Potential Green Chemistry Innovations for Centbucridine Synthesis

Green Chemistry Principle Potential Application in Centbucridine Synthesis Benefit
Safer Solvents Replacement of traditional organic solvents (e.g., NMP, DMF) with greener alternatives like water, ethanol, or ionic liquids. Reduced environmental impact and worker exposure to hazardous materials.
Catalysis Use of heterogeneous or biocatalysts for the cyclization and alkylation steps. Increased reaction efficiency, easier product separation, and catalyst recyclability.
Atom Economy Designing synthetic routes that minimize byproducts, such as one-pot or multicomponent reactions. Maximization of raw material conversion to the final product, leading to less waste.
Energy Efficiency Development of synthetic methods that proceed at lower temperatures and pressures. Reduced energy consumption and associated carbon footprint.

| Process Intensification | Implementation of continuous flow chemistry for key reaction steps. | Improved safety, scalability, and process control with reduced waste generation. |

Chemical Reactions and Derivative Exploration

The chemical structure of centbucridine, featuring a tetrahydroacridine core and a secondary amine side chain, allows for a variety of chemical reactions. These reactions are crucial for the synthesis of the molecule itself, as well as for the exploration of new derivatives with potentially enhanced properties.

Substitution Reactions

Nucleophilic substitution is a cornerstone of centbucridine's synthesis. The primary synthetic route involves the reaction of a 4-substituted tetrahydroacridine with butylamine.

Nucleophilic Aromatic Substitution: The key step in forming the centbucridine molecule is the reaction of 4-chloro-1,2,3,4-tetrahydroacridine with butylamine. In this reaction, the butylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine on the acridine ring. The chlorine atom, a good leaving group, is displaced, resulting in the formation of the N-butylamino side chain. This classic SNAr (Nucleophilic Aromatic Substitution) reaction is fundamental to creating the final molecular structure.

Oxidation and Reduction Reactions

The tetrahydroacridine nucleus of centbucridine is susceptible to both oxidation and reduction, which would significantly alter its chemical properties.

Oxidation: The partially saturated (tetrahydro) ring of the acridine system can undergo oxidation to form the fully aromatic acridine structure. This process, known as aromatization, can be achieved using various chemical or electrochemical methods nih.govwum.edu.pk. Studies on other tetrahydroacridine derivatives have shown they can be irreversibly oxidized to form electroactive species rsc.org. This transformation would change the geometry and electronic properties of the core structure.

Reduction: Conversely, the aromatic portion of the quinoline (B57606) ring system within centbucridine could be subjected to reduction under specific conditions. For example, related heterocyclic compounds like pyridine can be reduced to their fully saturated piperidine counterparts using potent reducing agents such as samarium diiodide in the presence of water clockss.org. Such a reduction of the centbucridine core would result in a significantly more flexible and non-planar molecule.

Quaternization Reactions

The nitrogen atom of the secondary butylamino group is nucleophilic and can readily undergo quaternization.

Menshutkin Reaction: Centbucridine can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in a process known as the Menshutkin reaction. This reaction converts the secondary amine into a tertiary amine or the tertiary amine into a quaternary ammonium salt. The formation of a quaternary ammonium salt introduces a permanent positive charge on the nitrogen atom, which can increase the compound's water solubility and potentially modify its pharmacological interactions.

Novel Analogues and Structure Modification Research

Centbucridine belongs to the class of 4-substituted polymethylenequinoline derivatives nih.govnih.gov. Since its initial synthesis at the Central Drug Research Institute in India, significant research has been conducted on modifying the core tetrahydroacridine (THA) scaffold, although much of this work has been directed towards developing treatments for Alzheimer's disease due to the cholinesterase inhibitory activity of the THA core nih.govweebly.combabymhospital.org.

This research provides valuable insight into how the centbucridine structure could be modified. The goal of such structure-activity relationship (SAR) studies is to relate changes in a molecule's structure to changes in its biological activity, aiming to enhance efficacy and reduce toxicity drugdesign.orgmdpi.com.

Key areas of modification on the tetrahydroacridine scaffold include:

Modification of the Side Chain: The length, branching, and nature of the alkylamino side chain at the 4-position can be altered. For example, changing the butyl group to other alkyl groups could influence the compound's lipophilicity, which in turn affects its duration of action and tissue penetration researchgate.net.

Substitution on the Acridine Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the aromatic or saturated rings of the tetrahydroacridine core could modulate the electronic and steric properties of the molecule, potentially impacting its receptor binding and metabolic stability.

Hybrid Molecules: Researchers have synthesized hybrid molecules by linking the tetrahydroacridine core to other pharmacologically active moieties. For example, hybrids of THA with dichlorobenzoic acid have been created and evaluated nih.gov. This strategy aims to combine the properties of two different molecules to create a single compound with a multifunctional profile.

This ongoing research into tetrahydroacridine derivatives, while often focused on other therapeutic areas, demonstrates the chemical tractability of the core structure and highlights the potential for developing novel centbucridine analogues with improved local anesthetic profiles researchgate.netresearchgate.net.

Table 2: Summary of Research on Tetrahydroacridine (THA) Structure Modification

Modification Strategy Example of Modification Target Application/Property Investigated
Side Chain Modification Varying the length of the diamine spacer linking THA to another molecule nih.gov. Cholinesterase inhibition for Alzheimer's disease.
Ring Substitution Synthesis of 9-phosphorylated acridine derivatives nih.gov. Butyrylcholinesterase inhibition and antioxidant activity.
Hybridization Linking THA with 3,5-dichlorobenzoic acid nih.gov. Multifunctional potential for Alzheimer's disease.

| Conjugation | Adsorption of a THA derivative onto gold nanoparticles rsc.org. | Drug delivery and electrochemical behavior. |

Molecular Mechanism of Action and Receptor Interactions

Voltage-Dependent Sodium Channel Blockade

The principal mechanism underlying the local anesthetic effect of Centbucridine (B1668378) hydrochloride is its ability to block voltage-dependent sodium channels located within the neuronal cell membrane. researchgate.net This action is the critical step in preventing pain signal transmission. The compound is a non-ester, non-amide local anesthetic, distinguishing it structurally from agents like lidocaine. smolecule.comnih.gov Research indicates that Centbucridine is approximately four to five times more potent than lignocaine (lidocaine). cdri.res.in

Comparative Properties of Centbucridine and Lidocaine

A summary of key pharmacological properties based on preclinical and clinical research findings.

PropertyCentbucridine hydrochlorideLidocaine hydrochlorideReference
Potency4-8 times more potent than lidocaine.Standard benchmark for potency. weebly.com
MechanismBlocks voltage-dependent sodium channels.Blocks voltage-dependent sodium channels. researchgate.net
Vasoconstrictive ActivityPossesses inherent vasoconstrictive properties.Typically requires an added vasoconstrictor like adrenaline. nih.gov
Onset of ActionReported to have a faster onset of action.Rapid onset. nih.govcdri.res.in
Duration of ActionProvides a longer duration of anesthesia.Shorter duration unless combined with a vasoconstrictor. smolecule.comcdri.res.in

The generation and conduction of a nerve impulse, or action potential, is fundamentally dependent on the rapid influx of sodium ions (Na+) through voltage-gated sodium channels. mdpi.comamazonaws.com An action potential is initiated when a neuron's membrane depolarizes to a threshold level, causing these channels to open.

This compound prevents this process by physically binding to the sodium channels. smolecule.comresearchgate.net This binding action effectively obstructs the channel pore, inhibiting the influx of sodium ions into the neuron. By preventing this influx, the compound raises the threshold for electrical excitation in the nerve, which means a greater stimulus is required to initiate an action potential. Consequently, the initiation and propagation of the nerve impulse are halted, leading to a reversible blockade of sensation in the area supplied by the nerve.

Histamine (B1213489) Receptor Modulation

Beyond its anesthetic properties, this compound exhibits antihistaminic activity. weebly.comcdri.res.in This is achieved through a dual mechanism: inhibiting the release of histamine from mast cells and directly blocking H1 histamine receptors. weebly.com

Mast cells are key players in allergic reactions, releasing histamine and other inflammatory mediators upon activation. ukzn.ac.zanih.gov The anti-allergic effects of this compound are partly attributed to its ability to stabilize these cells, thereby inhibiting the release of histamine. By preventing mast cell degranulation, the compound can preemptively reduce the localized inflammatory response associated with histamine. nih.gov

Centbucridine has been shown to act as an H1 histamine receptor blocker. weebly.com H1 receptors are G-protein coupled receptors found on various cells, including smooth muscle and endothelial cells. frontiersin.orginnoprot.com When histamine binds to H1 receptors, it triggers a cascade of events leading to the classic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and itching. aocd.org

H1 antagonists, like Centbucridine, work by competitively binding to these receptors without activating them. aocd.org By occupying the receptor sites, they prevent histamine from binding and eliciting its usual effects. wikipedia.org This blockade helps to mitigate allergic symptoms, making Centbucridine a potentially suitable agent for patients who may have allergic sensitivities to other local anesthetics. weebly.com

Effects of H1 Histamine Receptor Blockade

This table summarizes the primary physiological outcomes resulting from the blockade of H1 histamine receptors.

Physiological ProcessEffect of Histamine Binding to H1 ReceptorEffect of H1 Receptor BlockadeReference
Vascular PermeabilityIncreases, leading to fluid leakage and swelling (edema).Prevents increased permeability, reducing swelling. aocd.org
VasodilationCauses blood vessels to widen, leading to flushing and a drop in blood pressure.Inhibits vasodilation. aocd.org
Sensory NervesStimulates sensory nerves, causing itching and pain.Reduces or prevents itching and pain sensations. ukzn.ac.zaaocd.org
Bronchial Smooth MuscleCauses constriction (in sensitive individuals).Prevents bronchoconstriction. ukzn.ac.za

Receptor Binding and Interaction Studies

To quantify the interaction between a compound like this compound and its target receptors, researchers employ various in vitro techniques. These assays are crucial for determining the affinity and specificity of the drug-receptor interaction. nih.govsci-hub.se

In vitro receptor binding assays are fundamental tools in pharmacology used to measure a ligand's affinity for a receptor. nih.govumich.edu These experiments typically use a preparation of cell membranes containing the receptor of interest and a radiolabeled ligand known to bind to that receptor. sci-hub.se By introducing the unlabeled drug (e.g., Centbucridine), researchers can measure how effectively it competes with the radioligand for the receptor binding sites.

The data from these competition assays are analyzed to determine key parameters that describe the drug's binding affinity. While specific binding assay data for this compound is not detailed in the provided search results, the principles of these assays are well-established.

Key Parameters in Receptor Binding Assays

An overview of the standard metrics derived from in vitro receptor binding studies and their significance.

ParameterDefinitionSignificanceReference
Kd (Equilibrium Dissociation Constant)The concentration of a ligand at which 50% of the receptors are occupied at equilibrium.Measures the affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity. nih.gov
IC50 (Half Maximal Inhibitory Concentration)The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.Provides a measure of the functional strength or potency of an inhibitor in a competitive binding assay. It is used to rank the relative affinities of a series of compounds. nih.gov
Bmax (Maximum Binding Capacity)The total concentration of receptor sites in the tissue sample.Indicates the density of the target receptor in a given biological preparation. sci-hub.se

For this compound, such assays would be used to quantify its binding affinity (K_d or IC50) for voltage-gated sodium channels and H1 histamine receptors, providing precise, quantitative data to support the observed pharmacological effects.

Radioligand Displacement Techniques

Radioligand binding assays are a cornerstone for characterizing the interaction between a compound and its receptor. nih.gov These techniques utilize a radioactively labeled ligand (a molecule that binds to a receptor) to quantify receptor density (Bmax) and binding affinity (Kd). nih.govgiffordbioscience.com In competitive binding assays, a fixed concentration of a radioligand is incubated with a receptor source in the presence of varying concentrations of an unlabeled compound, such as centbucridine. giffordbioscience.com By measuring the ability of the unlabeled compound to displace the radioligand, its inhibitory concentration (IC50) and binding affinity (Ki) for the receptor can be determined. giffordbioscience.comslideshare.net

While the primary target of centbucridine is the voltage-gated sodium channel, specific radioligand displacement studies detailing its binding affinity (Ki) or IC50 values at the sodium channel or other receptors are not extensively detailed in the currently reviewed literature. Such studies would be invaluable for quantitatively comparing its receptor-binding profile to other local anesthetics.

Patch-Clamp Electrophysiology for Ion Channel Blockade Kinetics

Patch-clamp electrophysiology is the definitive technique for studying the effects of a substance on ion channels. wikipedia.orgnumberanalytics.com This method allows for the measurement of ionic currents flowing through individual channels in a patch of cell membrane, providing precise data on channel function and modulation. wikipedia.orguk.com Using a voltage-clamp configuration, researchers can control the membrane potential and record the resulting currents, making it ideal for investigating how drugs like centbucridine block voltage-gated sodium channels. wikipedia.orgnih.gov This technique can elucidate the kinetics of the blockade, including the rates of association and dissociation of the drug from the channel, and whether the block is state-dependent (i.e., dependent on whether the channel is in a resting, open, or inactivated state). researchgate.netfrontiersin.org

Although it is established that centbucridine's mechanism of action is the blockade of sodium channels, specific patch-clamp studies detailing the kinetics and state-dependency of this interaction are not prominently available in the reviewed scientific literature. smolecule.com Such research would provide a deeper understanding of its potency and duration of action at the molecular level.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, such as a drug to its protein target. scielo.br The binding affinity is often expressed as a binding energy score (typically in kcal/mol), where a more negative value indicates a more stable and potentially stronger interaction. scielo.br This method can provide critical insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-receptor complex.

While the institute that developed centbucridine utilizes molecular modeling in its research programs, specific molecular docking studies that report the binding energy of centbucridine with the voltage-gated sodium channel are not found in the reviewed literature. cdri.res.in Docking studies could further clarify the specific binding site of centbucridine within the sodium channel pore and explain the structural basis for its high potency compared to other local anesthetics.

Other Potential Pharmacological Targets and Biochemical Interactions

Beyond its primary effect on sodium channels, research suggests centbucridine may engage in other biochemical interactions.

Interactions with DNA and Cellular Components

Centbucridine is a derivative of acridine (B1665455). smolecule.com Some acridine-based compounds are known to be intercalating agents that can insert themselves between the base pairs of DNA, potentially leading to genotoxic effects. However, studies on centbucridine have shown that it does not exhibit genotoxic effects. nih.govresearchgate.net An in vivo study in a mouse model found no evidence of DNA breaks in liver cells or chromosomal aberrations in bone marrow cells following acute exposure to the compound. nih.govresearchgate.net This suggests that despite its acridine core, centbucridine does not significantly interact with DNA in a damaging way at therapeutic concentrations.

Inhibition of Lipolysis and Phospholipases

Table 1: Biochemical Effects of Centbucridine in Isoproterenol-Induced Ischemia in Rats

ParameterChange with Isoproterenol (B85558)Effect of Centbucridine Pretreatment
Myocardial Phospholipid ContentDecreasedProtected against decrease
Plasma TriglycerideIncreasedProtected against increase
Plasma CholesterolIncreasedProtected against increase
Plasma Malondialdehyde (MDA)IncreasedProtected against increase
Plasma Creatine (B1669601) PhosphokinaseIncreasedProtected against increase
Data sourced from Dikshit M, Srimal RC (1991). smolecule.com

Preclinical Pharmacology and Comparative Studies

In Vivo Pharmacological Evaluation in Animal Models

In vivo studies in various animal models have been fundamental in establishing the preclinical characteristics of Centbucridine (B1668378). These evaluations have provided a comprehensive understanding of its anesthetic efficacy and intrinsic properties.

Preclinical studies in animal models have consistently demonstrated that Centbucridine is significantly more potent than the widely used local anesthetic, lignocaine (also known as lidocaine). babymhospital.org Research indicates that Centbucridine is approximately 4 to 8 times more potent than lignocaine. weebly.com This higher potency was established through various animal experiments designed to measure local anesthetic activity. weebly.com The increased potency suggests that lower concentrations of Centbucridine may be required to achieve effective anesthesia compared to lignocaine.

Table 1: Relative Potency of Centbucridine Compared to Lignocaine in Animal Models

Compound Relative Potency vs. Lignocaine
Centbucridine 4 to 8 times more potent weebly.com

This table illustrates the enhanced potency of Centbucridine as observed in preclinical animal studies.

Evaluations in animal models have shown that Centbucridine possesses a rapid onset of action, comparable to or even quicker than lignocaine. weebly.comcdri.res.incdri.res.in Furthermore, a key finding from these preclinical studies is its prolonged duration of action. cdri.res.incdri.res.in The anesthetic effect of Centbucridine persists for a longer period than that of lignocaine, which is a desirable characteristic for many surgical procedures. babymhospital.orgcdri.res.in

A distinctive feature of Centbucridine identified in preclinical pharmacological studies is its inherent vasoconstrictive property. journalijar.comnih.goviscientific.org Unlike many other local anesthetics, such as lignocaine, which are vasodilators and often require the addition of a vasoconstrictor like adrenaline to prolong their action and reduce systemic absorption, Centbucridine does not. journalijar.comnih.govbabymhospital.org This intrinsic activity was observed in animal experiments and is considered a significant advantage, particularly for patients in whom adrenaline is contraindicated. nih.govbabymhospital.orgiscientific.org

Preclinical investigations have revealed that Centbucridine exhibits moderate antihistaminic activity. cdri.res.incdri.res.in This property is attributed to its ability to inhibit the release of histamine (B1213489) from mast cells. The presence of anti-allergic and antihistaminic effects suggests a lower likelihood of hypersensitivity reactions. cdri.res.in This characteristic, identified in preclinical models, indicates a potential benefit for patients who may have allergies to other local anesthetics. cdri.res.in

Comparative Preclinical Studies with Other Local Anesthetics

Comparative studies in animal models have been essential to position Centbucridine relative to other established local anesthetics. The primary comparator in these studies has been lignocaine, but comparisons with other agents like bupivacaine (B1668057) have also been made.

Table 2: Comparative Preclinical Profile of Local Anesthetics

Characteristic Centbucridine Lignocaine Bupivacaine
Potency Higher babymhospital.org Standard babymhospital.org Higher
Duration of Action Long babymhospital.org Moderate Long
Inherent Vasoconstriction Yes journalijar.comnih.gov No (Vasodilator) nih.gov -

| CNS/Cardiovascular Effects | Minimal at standard doses babymhospital.org | Associated with CNS toxicity babymhospital.org | Associated with CV toxicity babymhospital.org |

This table provides a comparative overview of Centbucridine against other common local anesthetics based on preclinical findings.

Biochemical Changes in Preclinical Models

The effects of Centbucridine on biochemical parameters have been investigated in preclinical models, particularly in the context of ischemia. A study in rats examined the effects of Centbucridine and lignocaine on biochemical changes induced by isoproterenol (B85558), a substance used to create a model of myocardial ischemia. nih.gov

In this model, isoproterenol administration led to an increase in heart weight, levels of malondialdehyde (MDA, a marker of oxidative stress), and the activity of acid phosphatase, while causing a decrease in myocardial phospholipid content. nih.gov It also increased plasma levels of triglycerides, cholesterol, MDA, and creatine (B1669601) phosphokinase activity. nih.gov Pretreatment with Centbucridine (as well as lignocaine) was found to protect the animals against many of these biochemical alterations. nih.gov The results suggested that both drugs may inhibit lipolysis and phospholipases, thereby offering protection against ischemia-induced biochemical changes in this rat model. nih.gov However, neither drug could prevent the increase in heart weight, nor did they provide total protection against the release of creatine phosphokinase into the blood. nih.gov

Table 3: Effect of Centbucridine Pretreatment on Isoproterenol-Induced Biochemical Changes in Rats

Biochemical Parameter Change with Isoproterenol Effect of Centbucridine Pretreatment
Heart Weight Increased No prevention nih.gov
Myocardial Malondialdehyde (MDA) Increased Protected against change nih.gov
Myocardial Acid Phosphatase Increased Protected against change nih.gov
Myocardial Phospholipid Content Decreased Protected against change nih.gov
Plasma Triglyceride Increased Protected against change nih.gov
Plasma Cholesterol Increased Protected against change nih.gov

This table summarizes the protective effects of Centbucridine against specific biochemical alterations in a rat model of induced myocardial ischemia.

Response to Isoproterenol-Induced Ischemia

Isoproterenol-induced myocardial ischemia is a widely utilized experimental model to evaluate the cardioprotective potential of pharmacological agents. nih.gov This model mimics the biochemical and pathological changes seen in myocardial ischemia, which is characterized by an imbalance between myocardial oxygen supply and demand. nih.gov In preclinical studies involving rats, the administration of isoproterenol has been shown to induce significant biochemical alterations indicative of cardiac distress. nih.gov

One key indicator of oxidative stress and lipid peroxidation is the level of malondialdehyde (MDA). In rats treated with isoproterenol, a notable increase in the level of MDA is observed. nih.gov Another critical marker of myocardial injury is the enzyme creatine phosphokinase (CPK), the plasma activity of which increases following ischemic damage. nih.gov

Pretreatment with centbucridine hydrochloride has demonstrated a protective effect against these isoproterenol-induced changes. nih.gov In a comparative study, rats pretreated with centbucridine before being subjected to isoproterenol-induced ischemia showed protection against the rise in MDA levels and the increased activity of plasma creatine phosphokinase. nih.gov The study suggested that this protective action might be due to the inhibition of lipolysis and phospholipases, which helps mitigate the biochemical cascade initiated by ischemia. nih.gov However, it was noted that centbucridine did not offer total protection against the release of creatine phosphokinase into the blood. nih.gov

The table below summarizes the protective effects of centbucridine against certain biochemical changes induced by isoproterenol in rats.

BiomarkerEffect of IsoproterenolEffect of Centbucridine Pretreatment
Malondialdehyde (MDA)IncreasedProtected against increase nih.gov
Creatine Phosphokinase (CPK)IncreasedProtected against increase nih.gov
Acid PhosphataseIncreasedProtected against increase nih.gov

This table is generated based on findings reported in a preclinical study on rats. nih.gov

Effects on Myocardial Phospholipid Content and Plasma Metabolites

Myocardial ischemia is known to cause significant alterations in the composition and content of cardiac lipids, particularly phospholipids (B1166683), which are crucial components of cell membranes. nih.govmdpi.com Studies have shown that a decrease in myocardial phospholipid content is a characteristic feature of isoproterenol-induced ischemia in animal models. nih.gov This reduction in phospholipids can impair membrane function and contribute to cellular injury. nih.gov

In addition to changes within the myocardium, isoproterenol administration also affects plasma metabolite levels. Specifically, it leads to an increase in plasma triglycerides and cholesterol. nih.gov These changes are indicative of systemic metabolic disturbances associated with the stress induced by the ischemic event.

Preclinical research has shown that this compound can counteract these specific metabolic and compositional changes. In a study on rats with isoproterenol-induced ischemia, pretreatment with centbucridine protected the animals against the decrease in myocardial phospholipid content. nih.gov Furthermore, the same study observed that centbucridine pretreatment also prevented the rise in plasma levels of triglycerides and cholesterol. nih.gov These findings suggest that centbucridine may exert its cardioprotective effects in part by preserving the integrity of myocardial phospholipids and modulating plasma lipid metabolism during ischemic stress. nih.gov The mechanism is thought to involve the inhibition of lipolysis. nih.gov

The table below outlines the effects of isoproterenol and the protective action of centbucridine on myocardial phospholipids and key plasma metabolites.

ParameterLocationEffect of IsoproterenolEffect of Centbucridine Pretreatment
Phospholipid ContentMyocardiumDecreasedProtected against decrease nih.gov
Triglyceride LevelPlasmaIncreasedProtected against increase nih.gov
Cholesterol LevelPlasmaIncreasedProtected against increase nih.gov

*This table is based on data from a preclinical investigation in a rat model of ischemia. nih.gov *

Analytical Methodologies for Centbucridine Hydrochloride Research

Spectrophotometric Approaches for Quantification

Spectrophotometry provides a simple, cost-effective, and rapid method for the quantitative analysis of pharmaceutical compounds. These methods are based on the principle that the analyte absorbs light at a specific wavelength.

UV-Vis spectrophotometry is a widely utilized technique for the determination of Centbucridine (B1668378) hydrochloride in both bulk drug and pharmaceutical formulations. The method relies on measuring the absorbance of a solution containing the compound in the ultraviolet region of the electromagnetic spectrum.

A sensitive and validated UV-spectrophotometric method for the quantification of Centbucridine hydrochloride has been developed. The principle of this method involves dissolving a precisely weighed sample of this compound in a suitable solvent, typically methanol (B129727) or a buffered solution, and measuring its absorbance at its wavelength of maximum absorption (λmax). The concentration of the drug is then determined by comparing its absorbance to a standard calibration curve prepared with known concentrations of Centucridine hydrochloride.

Key parameters for a typical UV-spectrophotometric analysis of this compound are summarized in the table below.

ParameterValue
Wavelength of Maximum Absorption (λmax) Typically in the range of 300-340 nm
Solvent Methanol, 0.1 N HCl
Linearity Range Method dependent, often in the µg/mL range
Correlation Coefficient (r²) > 0.999
This table presents typical parameters for UV-spectrophotometric analysis of this compound. Specific values may vary depending on the exact methodology and instrumentation used.

Chromatographic Techniques for Purity and Characterization

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related substances, including impurities and degradation products. These methods offer high resolution and sensitivity, making them ideal for assessing the purity of the drug substance.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful tool for the analysis of this compound. This technique allows for the separation of the main compound from its impurities and degradation products, while the PDA detector provides spectral information for each separated component, aiding in their identification.

A typical HPLC-PDA method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution profile is optimized to achieve the best separation. The PDA detector is set to monitor a range of wavelengths, allowing for the simultaneous detection of Centbucridine and any potential impurities, even if they have different absorption maxima. This method is particularly useful for stability-indicating assays, where the goal is to separate the active ingredient from its degradation products formed under various stress conditions.

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for the determination of residual solvents in pharmaceutical substances. Residual solvents are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the final pharmaceutical product. As these solvents can be harmful, their levels are strictly controlled.

The analysis of residual solvents in this compound using GC-FID involves dissolving the sample in a suitable high-boiling point solvent and injecting a portion of this solution into the GC system. The volatile solvents are separated based on their boiling points and interaction with the stationary phase of the GC column. The FID detects the organic compounds as they elute from the column, and their quantities are determined by comparing the peak areas to those of known standards. This method ensures that the levels of residual solvents in the final product are below the limits specified by regulatory guidelines.

In Vitro Metabolism and Degradation Studies

Understanding the metabolic fate and degradation pathways of a drug is a critical aspect of its development. These studies help in identifying potential metabolites and degradation products that could have pharmacological or toxicological implications.

While specific in vitro metabolism studies on this compound are not extensively detailed in the public domain, degradation studies have provided valuable insights into its stability and the nature of its breakdown products.

A study investigating the degradation of Centbucridine in aqueous solutions using thin-layer chromatography (TLC) identified several degradation products. nih.gov The primary degradation pathway appears to involve the modification of the butylamino side chain and the tetrahydroacridine ring system. nih.gov

The identified degradation products of Centbucridine include:

9-amino-1,2,3,4-tetrahydroacridine

1,2,3,4-tetrahydroacridone

Acridone

Original CompoundDegradation Product
Centbucridine 9-amino-1,2,3,4-tetrahydroacridine
1,2,3,4-tetrahydroacridone
Acridone
This table summarizes the identified degradation products of Centbucridine. nih.gov

Further studies, potentially utilizing advanced techniques such as liquid chromatography-mass spectrometry (LC-MS), would be beneficial to fully elucidate the metabolic pathways of this compound and to identify any additional metabolites formed in vivo.

Enzymatic Involvement in Metabolism (e.g., Cytochrome P450, UGT)

The metabolic fate of a drug is a critical aspect of its pharmacological profile. The biotransformation of xenobiotics, including pharmaceuticals, is primarily carried out by a host of enzymes, with the Cytochrome P450 (CYP450) superfamily and UDP-glucuronosyltransferases (UGTs) playing pivotal roles.

The Cytochrome P450 enzymes are a major family of heme-containing monooxygenases responsible for the phase I metabolism of a vast array of drugs. They catalyze oxidative, reductive, and hydrolytic reactions, generally leading to the introduction or unmasking of functional groups, which makes the molecule more polar and susceptible to phase II conjugation reactions.

UDP-glucuronosyltransferases (UGTs) are key phase II metabolic enzymes that conjugate a glucuronic acid moiety to various substrates, including drugs and their phase I metabolites. This process, known as glucuronidation, significantly increases the water solubility of the compounds, facilitating their excretion from the body.

Despite the well-established roles of CYP450 and UGT enzymes in drug metabolism, a comprehensive search of the available scientific literature did not yield specific studies detailing the direct involvement of these enzyme systems in the metabolism of this compound. Therefore, while it is highly probable that this compound undergoes metabolism mediated by these enzymes, as is the case for most pharmaceuticals, specific isozymes involved and the resulting metabolites have not been definitively identified in published research. Further in vitro studies using human liver microsomes and recombinant CYP and UGT enzymes would be necessary to elucidate the precise metabolic pathways of this compound.

Degradation Reactions Under Specific Conditions

Understanding the stability of a drug substance under various environmental conditions is essential for ensuring its quality, safety, and efficacy. Forced degradation studies are conducted to identify potential degradation products and pathways.

Research has shown that this compound is susceptible to degradation in aqueous solutions. A study utilizing thin-layer chromatography identified several degradation products formed under these conditions. nih.gov The identified degradants included 9-amino-1,2,3,4-tetrahydroacridine and 1,2,3,4-tetrahydroacridone. nih.gov The study also noted the presence of acridone, suggesting a complex degradation pathway that does not solely involve a simple dehydrogenation reaction. nih.gov

Forced degradation studies typically involve subjecting the drug to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, and photolysis.

Acid and Base Hydrolysis: The stability of this compound under acidic and alkaline conditions has not been extensively detailed in the available literature in terms of kinetics and specific reaction mechanisms. However, as a quinoline (B57606) derivative, it is plausible that the molecule could undergo hydrolysis at specific bonds under strong acidic or basic conditions, potentially leading to the formation of the identified degradation products.

Oxidative Degradation: The susceptibility of this compound to oxidation would likely depend on the specific oxidizing agent and conditions employed. The tertiary amine and the aromatic ring system could be potential sites for oxidative attack.

Further detailed kinetic studies under various stress conditions are required to fully characterize the degradation profile of this compound and to establish its intrinsic stability.

Broader Research Applications and Future Directions

Centbucridine (B1668378) Hydrochloride as a Model Compound in Anesthetic Research

Centbucridine's distinct properties make it an invaluable model compound for advancing the science of anesthesia.

Centbucridine provides a unique tool for probing the fundamental mechanisms of local anesthesia. Unlike the majority of local anesthetics, which are classified as either esters or amides, Centbucridine is a quinoline (B57606) derivative. babymhospital.orgresearchgate.netsemanticscholar.org This structural variance allows researchers to study structure-activity relationships that fall outside the traditional categories. Its mechanism of action involves blocking voltage-dependent sodium channels in the neuronal cell membrane, which prevents the propagation of nerve impulses. amazonaws.com

Chemical ClassExample CompoundsKey Structural Feature
EstersProcaine, Cocaine, TetracaineEster Linkage
AmidesLidocaine, Bupivacaine (B1668057), Articaine (B41015)Amide Linkage
QuinolinesCentbucridineQuinoline Ring Structure

The development of Centbucridine was itself a result of a targeted search for a more potent and safer local anesthetic. journalijar.com Its successful synthesis and distinct profile now serve as a foundation for the development of new anesthetic agents. Preclinical and clinical studies have consistently shown it to be 4 to 8 times more potent than lignocaine. weebly.comuobaghdad.edu.iq This high potency allows for effective anesthesia at lower concentrations, a desirable characteristic for future drug design. weebly.com

Researchers can utilize Centbucridine as a lead compound, modifying its chemical structure through reactions like substitution and oxidation to create new derivatives. The goal of such research is to synthesize novel compounds that may offer an even better balance of potency, duration of action, and systemic effects, potentially leading to the next generation of local anesthetics. babymhospital.org

Role in Pain Pathway and Nerve Block Efficacy Research

Centbucridine is actively employed in research focused on pain pathways and the efficacy of nerve blocks. Numerous studies have compared its performance against lignocaine in various nerve block procedures, such as inferior alveolar, lingual, and long buccal nerve blocks for dental surgeries. journalijar.comijbcp.com These investigations provide detailed, quantifiable data on critical parameters of nerve impulse blockade.

Research findings consistently highlight Centbucridine's rapid onset of action and significantly longer duration of anesthesia compared to lignocaine with adrenaline. weebly.comijbcp.comresearchgate.net This makes it a subject of interest for understanding the factors that govern the speed and persistence of nerve blockade. By studying its interaction with nerve fibers, scientists can gain deeper insights into the physiology of pain transmission and how it can be more effectively and enduringly interrupted. ijbcp.com

ParameterCentbucridine (0.5%)Lignocaine (2% with Adrenaline)Reference
Potency vs. Lignocaine4-8 times more potentGold Standard babymhospital.orgweebly.com
Onset of ActionQuicker onsetSlower onset babymhospital.orgweebly.com
Duration of AnesthesiaSignificantly longer (e.g., ~151 minutes)Shorter (e.g., ~111 minutes) weebly.comresearchgate.net
Inherent VasoconstrictionYesNo (vasodilator, requires added adrenaline) smolecule.comiscientific.org

Potential Beyond Anesthesia

Emerging research points to potential therapeutic applications for Centbucridine hydrochloride that extend beyond its primary use as a local anesthetic.

There is growing interest in the potential anti-inflammatory properties of Centbucridine. The compound is noted to possess antihistaminic effects, a quality linked to the modulation of inflammatory responses. nih.govijarsct.co.in Furthermore, patent literature describes novel compositions combining Centbucridine with established anti-inflammatory drugs like Aceclofenac for topical application. google.com The inclusion of Centbucridine in such formulations for testing in models of inflammation, such as arachidonic acid-induced ear edema in mice, suggests a role in mitigating inflammatory processes, which warrants further dedicated investigation. google.com

In an era of increasing bacterial resistance, non-antibiotic drugs are being explored for their antimicrobial capabilities. mdpi.com While research on the specific antimicrobial action of Centbucridine is in its early stages, the broader class of local anesthetics has demonstrated such properties. mdpi.comnih.gov Studies have shown that agents like bupivacaine and articaine can inhibit the growth of various Gram-positive and Gram-negative microorganisms. mdpi.comnih.gov Significantly, a patent has classified Centbucridine under the therapeutic category of "Antiinfectives," with a specific mention of "Antibacterial" activity, indicating its recognized potential in this area. google.com Future research is needed to fully characterize the antimicrobial spectrum and mechanism of action of Centbucridine, which could establish it as a dual-function agent in relevant clinical settings.

Anticancer Properties

Currently, published research on the direct anticancer properties of this compound is scarce. The primary focus of investigation has been its anesthetic efficacy and safety profile. However, its chemical nature as a quinoline derivative provides a rationale for exploring its potential in oncology. arabjchem.orgbohrium.comresearchgate.net The quinoline scaffold is a recognized pharmacophore in medicinal chemistry and is present in numerous compounds with demonstrated anticancer activity, which act through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. arabjchem.orgbohrium.com

A pivotal aspect of any potential therapeutic agent is its genotoxicity profile. Encouragingly, in vivo genotoxicity assays on this compound have been conducted. nih.govpopline.orgnih.gov A study using a mouse model found that the compound did not cause significant DNA strand breaks in liver cells or induce chromosome aberrations or sister chromatid exchanges in bone marrow cells. nih.govpopline.org The lack of genotoxic effects is a favorable characteristic, suggesting the compound does not damage genetic material, a critical safety consideration for any drug, and particularly for one that might be considered for long-term or systemic use. nih.gov

Table 1: Summary of In Vivo Genotoxicity Studies on this compound

Endpoint AssessedCell TypeOrganismResultReference
DNA-Strand BreaksLiver CellsMouseNo significant increase nih.gov
Chromosome AberrationsBone Marrow CellsMouseNo significant increase nih.gov
Sister Chromatid ExchangeBone Marrow CellsMouseNo significant increase nih.gov

Future research could systematically screen this compound against a panel of cancer cell lines to identify any potential cytotoxic or cytostatic activity. Should any activity be detected, subsequent studies would be required to elucidate the mechanism of action, exploring pathways commonly targeted by other quinoline-based anticancer agents. researchgate.netekb.eg

Future Research Avenues and Methodological Considerations

To rigorously evaluate the potential of this compound beyond its current application, particularly in complex diseases like cancer, a modern, multi-faceted research approach is necessary. This involves leveraging advanced preclinical models and computational tools to generate robust and translatable data.

Advanced Preclinical Animal Models

Should initial in vitro screenings suggest anticancer potential, moving beyond basic animal models to more sophisticated systems would be crucial for preclinical validation. nih.govaacrjournals.org

Patient-Derived Xenograft (PDX) Models: These models, created by implanting tissue from a patient's tumor into an immunodeficient mouse, are considered high-fidelity platforms for cancer research. wikipedia.orghep.com.cn They retain many of the key genetic and histological features of the original human tumor, making them highly valuable for assessing therapeutic efficacy. aacrjournals.orgoatext.com Evaluating this compound in a panel of PDX models representing different cancer types could provide predictive insights into its potential clinical utility and help identify patient populations that might benefit.

Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been engineered to carry specific genetic mutations that predispose them to developing cancers that closely mimic human disease progression. These models are invaluable for studying tumor initiation, progression, and the interaction of a potential therapeutic with an intact immune system.

Orthotopic Implantation Models: Unlike traditional subcutaneous xenografts, orthotopic models involve implanting cancer cells or tissues into the corresponding organ in the animal (e.g., breast cancer cells into the mammary fat pad). This provides a more clinically relevant tumor microenvironment, which can significantly influence drug response and metastatic behavior.

In Vitro Model Refinements

To bridge the gap between initial cell-based assays and complex in vivo studies, refined in vitro models that better replicate the tumor microenvironment are essential.

3D Tumor Spheroids: Moving from traditional 2D monolayer cell cultures to 3D spheroid models offers a more physiologically relevant system. nih.govfrontiersin.org Spheroids mimic the three-dimensional architecture, cell-cell interactions, and nutrient/oxygen gradients found in actual tumors. nih.govfacellitate.com High-throughput screening of this compound on 3D tumor spheroids could yield more predictive data on drug penetration, efficacy, and toxicity. revvity.com

Organoid Cultures: Patient-derived organoids are miniature, self-organizing 3D structures grown from tumor stem cells. They recapitulate the cellular diversity and architecture of the original tumor with high fidelity. Using organoids would allow for testing the effects of this compound on a patient-specific basis, paving the way for personalized medicine approaches.

Co-culture Systems: Tumors are complex ecosystems containing cancer cells, stromal cells, immune cells, and endothelial cells. Co-culture models that incorporate these different cell types can be used to study how the tumor microenvironment influences the response to a potential anticancer agent like this compound.

Integration of Computational Approaches

Computational methods can significantly accelerate and refine the drug discovery and development process. benthamdirect.comscielo.org.mx

Molecular Docking and Virtual Screening: Molecular docking simulations could be used to predict how this compound might interact with known anticancer targets, such as protein kinases or enzymes involved in cell proliferation. nih.govresearchgate.netmdpi.com This could help prioritize experimental studies and uncover potential mechanisms of action. Furthermore, large libraries of quinoline derivatives, structurally related to Centbucridine, could be virtually screened to identify analogs with potentially enhanced anticancer activity.

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds demonstrates anticancer activity, QSAR modeling can be employed. This technique builds mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the rational design of more potent and selective analogs.

Systems Biology and Network Analysis: Should this compound show biological activity, systems biology approaches could help to understand its effects on a global scale. By analyzing changes in gene expression or protein networks following treatment, researchers could identify the key pathways modulated by the compound, offering a comprehensive view of its cellular impact.

Table 2: Proposed Advanced Methodologies for Investigating this compound

Methodology TypeSpecific Model/TechniquePotential Application for this compound Research
Advanced Preclinical Animal ModelsPatient-Derived Xenografts (PDX)Efficacy testing on high-fidelity models of human tumors. nih.govaacrjournals.org
Genetically Engineered Mouse Models (GEMM)Study of drug effects on tumor development in an immunocompetent host.
Orthotopic ImplantationEvaluation of efficacy in a clinically relevant tumor microenvironment.
In Vitro Model Refinements3D Tumor SpheroidsMore accurate high-throughput screening for cytotoxicity and drug penetration. nih.govnih.gov
Patient-Derived OrganoidsTesting on patient-specific mini-tumors for personalized medicine approaches.
Co-culture SystemsInvestigating the influence of the tumor microenvironment on drug response.
Computational ApproachesMolecular DockingPredicting binding interactions with cancer-related protein targets. benthamdirect.comnih.gov
QSAR ModelingRational design of more potent analogs if initial activity is found.

Compound List

Q & A

Q. What are the primary pharmacological properties of centbucridine hydrochloride, and how do they compare to traditional local anesthetics like lignocaine?

this compound, a 4-substituted polymethylenequinoline derivative, exhibits rapid onset, prolonged duration, and cardiovascular stability compared to lignocaine. In a double-blind randomized trial, 0.5% centbucridine demonstrated superior anesthetic efficacy in mandibular premolar extraction, with no significant difference in injection pain but shorter onset time (1.5–2.0 minutes) and longer duration (120–180 minutes) than 2% lignocaine with adrenaline . Its mechanism involves sodium channel blockade, similar to other aminoamide anesthetics, but with enhanced tissue penetration due to its lipophilic quinoline structure .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the gold standard. A validated method using a C18 column, phosphate-methanol mobile phase (70:30), and UV detection at 207 nm achieves linearity (1.09–10.90 μg/mL; r=0.9999) and recovery rates of 99.7–100.1% with RSD <1.3% . Acid dye spectrophotometry is an alternative but lacks specificity for complex matrices. Ensure method validation per ICH guidelines, including robustness testing against pH (±0.2) and flow rate (±10%) variations .

Q. How should researchers design in vivo studies to evaluate centbucridine’s anesthetic efficacy while controlling for cardiovascular variables?

Use a randomized, double-blind crossover design in animal models (e.g., rabbits) to compare centbucridine with lignocaine. Key parameters:

  • Dose-response curves (0.1–0.5 mg/kg) for onset time and duration.
  • Cardiovascular monitoring : Blood pressure, heart rate, and ECG (QT interval prolongation risk).
  • Histopathology : Post-mortem tissue analysis for inflammation/necrosis. Reference the SOP for amantadine hydrochloride for safety protocols, including PPE and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictory data on centbucridine’s neurotoxicity in prolonged nerve block applications?

Contradictions arise from differences in experimental models (e.g., rat sciatic nerve vs. human epidural). Mitigation strategies:

  • Standardize models : Use the rat infraorbital nerve model (mimics human small-fiber blockade).
  • Dose normalization : Express doses as ED50 (effective dose for 50% blockade) adjusted by molecular weight.
  • Long-term toxicity assays : Assess axonal degeneration via electron microscopy at 7-/30-day intervals .

Q. What experimental design optimizes formulation stability studies for this compound under varying pH and temperature conditions?

Adopt a factorial design (pH 4.0–7.4; 25°C/40°C) with responses:

  • Degradation kinetics : HPLC quantification of parent compound (λ=207 nm).
  • Excipient compatibility : Test antioxidants (e.g., sodium metabisulfite) and buffers (citrate vs. phosphate). Use Arrhenius equation to predict shelf-life at 25°C. Reference pyridoxine hydrochloride stability protocols for excipient ratios and forced degradation thresholds (e.g., ≥10% degradation) .

Q. What strategies address interspecies variability in centbucridine’s pharmacokinetics during translational research?

  • Allometric scaling : Correlate clearance (CL) and volume of distribution (Vd) across species (mice, rabbits, dogs) using exponent-based models.
  • Plasma protein binding adjustment : Measure free fraction (fu) via equilibrium dialysis; adjust doses using fu ratios.
  • PBPK modeling : Incorporate CYP3A4/5 metabolism data from human liver microsomes .

Methodological Guidance

Q. How to validate a novel this compound assay for GLP compliance?

Follow FDA Bioanalytical Method Validation guidelines:

  • Specificity : No interference from degradation products (e.g., 4-N-butylamino-tetrahydroacridine).
  • Accuracy/Precision : Intra-/inter-day RSD ≤15% for LLOQ (0.5 μg/mL).
  • Stability : Bench-top (24h), freeze-thaw (3 cycles), and long-term (-80°C, 6 months) .

Q. What statistical approaches are recommended for analyzing centbucridine’s dose-dependent hemodynamic effects?

Use mixed-effects models to account for inter-subject variability. For non-normal data (e.g., heart rate variability), apply Box-Cox transformation. Report effect sizes with 95% confidence intervals, not just p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.